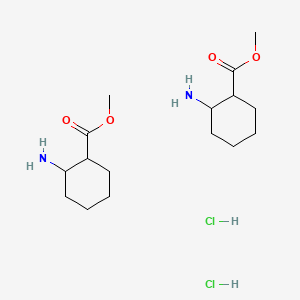![molecular formula C11H12N2Si B13699444 5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Trimethylsilyl)ethynyl]picolinonitrile is a chemical compound with the molecular formula C11H12N2Si It is a derivative of picolinonitrile, where a trimethylsilyl group is attached to the ethynyl moiety at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trimethylsilyl)ethynyl]picolinonitrile typically involves the reaction of 5-bromo-2-picolinonitrile with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents, catalysts, and bases.
化学反応の分析
Types of Reactions
5-[(Trimethylsilyl)ethynyl]picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted picolinonitrile derivatives.
科学的研究の応用
5-[(Trimethylsilyl)ethynyl]picolinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[(Trimethylsilyl)ethynyl]picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 3-Amino-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 5-[(Trimethylsilyl)ethynyl]-2-picolinonitrile
Uniqueness
5-[(Trimethylsilyl)ethynyl]picolinonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the picolinonitrile core makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C11H12N2Si |
|---|---|
分子量 |
200.31 g/mol |
IUPAC名 |
5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-6-10-4-5-11(8-12)13-9-10/h4-5,9H,1-3H3 |
InChIキー |
DXJAFMADFPEPES-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
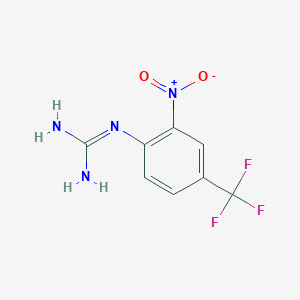
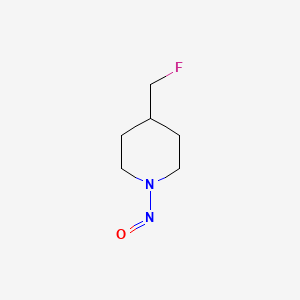
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
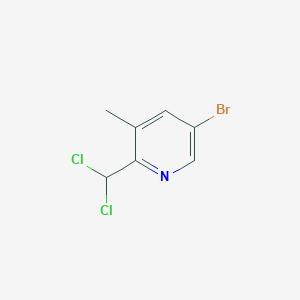
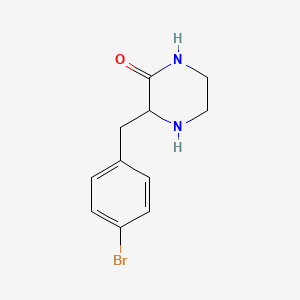
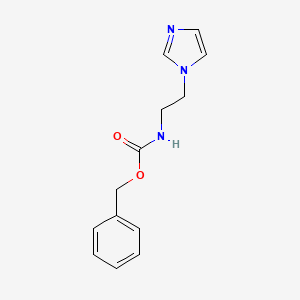
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
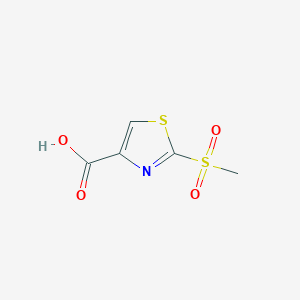
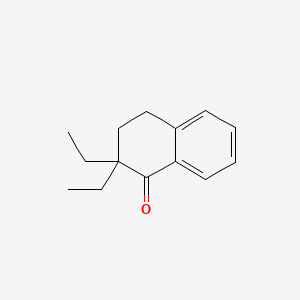
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
